1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide
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Overview
Description
1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrole ring, an imidazolidinone moiety, and a trifluoroethyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Imidazolidinone Moiety: The imidazolidinone ring can be introduced by reacting an appropriate amine with an isocyanate, followed by cyclization.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide: can be compared with other sulfonylpyrrole derivatives and imidazolidinone-containing compounds.
This compound: is unique due to the presence of both the trifluoroethyl group and the imidazolidinone moiety, which are not commonly found together in similar compounds.
Uniqueness
The combination of the trifluoroethyl group and the imidazolidinone moiety in this compound provides it with unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O4S/c1-16-3-7(2-8(16)10(15)20)23(21,22)18-4-9(19)17(6-18)5-11(12,13)14/h2-3H,4-6H2,1H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSSFLXUDYPYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)N2CC(=O)N(C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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